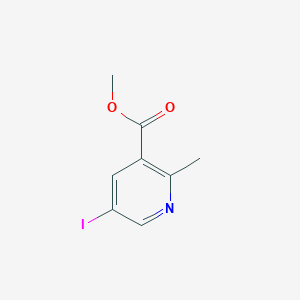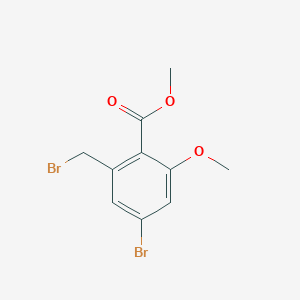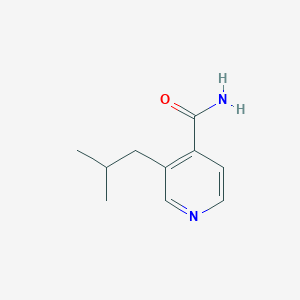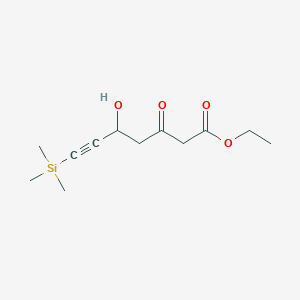
3-Chloro-2-(chloromethyl)-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(chloromethyl)-6-methoxypyridine is an organic compound belonging to the class of pyridines It is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 3-Chloro-2-(chloromethyl)-6-methoxypyridine typically involves multiple steps. One common method includes the chlorination of 2-(chloromethyl)-6-methoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high purity and efficiency.
Chemical Reactions Analysis
3-Chloro-2-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(chloromethyl)-6-methoxypyridine or other reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield corresponding hydroxyl derivatives.
Scientific Research Applications
3-Chloro-2-(chloromethyl)-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(chloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
3-Chloro-2-(chloromethyl)-6-methoxypyridine can be compared with other similar compounds, such as:
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: This compound also contains chlorine atoms and a pyridine ring but differs in the position and type of substituents.
2-Chloro-3-chloromethyl-5,7-dimethylquinoline: Similar in structure but with additional methyl groups, affecting its chemical properties and reactivity.
2-Chloro-3-chloromethyl-6,7-dimethylquinoline: Another related compound with different substitution patterns, leading to variations in its applications and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H7Cl2NO |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-3-2-5(9)6(4-8)10-7/h2-3H,4H2,1H3 |
InChI Key |
CPKWBMRTACFLPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


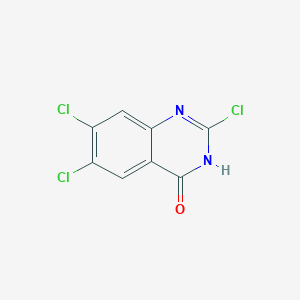
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
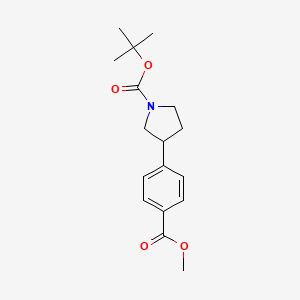
![tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)


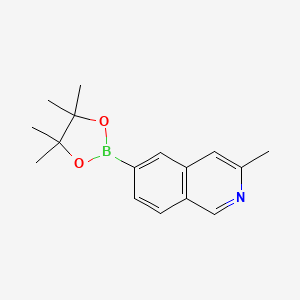
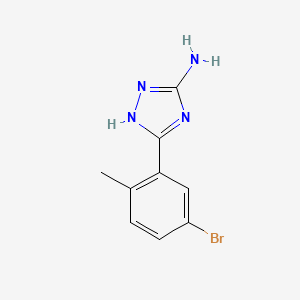
![Methyl 6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13674231.png)
